3-(2-hydroxy-5-methylphenyl)-5-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-HYDROXY-5-METHYLPHENYL)-5-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-5-METHYLPHENYL)-5-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, and other organic transformations. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXY-5-METHYLPHENYL)-5-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the aromatic rings or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(2-HYDROXY-5-METHYLPHENYL)-5-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic rings and functional groups can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism by which 3-(2-HYDROXY-5-METHYLPHENYL)-5-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-HYDROXY-5-METHYLPHENYL)-5-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 3-(2-HYDROXY-5-METHYLPHENYL)-5-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 3-(2-HYDROXY-5-METHYLPHENYL)-5-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit unique reactivity, stability, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H29N3O6 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methylphenyl)-5-[(4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C29H29N3O6/c1-16-6-11-21(33)20(12-16)25-24-26(31-30-25)29(34)32(15-17-7-9-19(35-2)10-8-17)27(24)18-13-22(36-3)28(38-5)23(14-18)37-4/h6-14,27,33H,15H2,1-5H3,(H,30,31) |
InChI Key |
NUBNYHWAPJSAGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CC=C(C=C4)OC)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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